5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are part of a class of compounds that have been found to have significant biological activity, including anticancer properties . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods. For instance, one method involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Another method involves the cyclization of polyfluoroalkyl-substituted analogs .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes various substituents at different positions, which can significantly influence the compound’s biological activity .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions. For example, methyl- and trifluoromethyl-containing 3-oxo-2-(tolylhydrazinylidene) esters can regioselectively cyclize with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidin-7-ones . Additionally, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile can yield pyrazolo[1,5-a]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on their specific structure and substituents. For instance, some derivatives are light-yellow crystals with a melting point of 130°C . Their NMR spectra can provide detailed information about their structure .Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives is often related to their anticancer properties. They have been found to inhibit CDK2, a target for cancer treatment that selectively targets tumor cells . This inhibition can lead to significant alterations in cell cycle progression and induce apoptosis within cancer cells .
Future Directions
The future research directions for pyrazolo[1,5-a]pyrimidine derivatives are promising. Given their significant anticancer activity, there is ongoing interest in designing and developing novel pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity . The goal is to develop more potent and efficacious anticancer drugs with the pyrazolo[1,5-a]pyrimidine scaffold .
Properties
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3/c1-13-7-9-15(10-8-13)17-11-18(20(21,22)23)26-19(25-17)16(12-24-26)14-5-3-2-4-6-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPUZXMDHUVERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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